4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a chlorophenyl group, a hydroxypiperidinyl group, and a dimethoxyphenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Formation of the Carbonyl Compound: The hydroxypiperidine intermediate is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.
Coupling with 2,4-Dimethoxyphenylpyrrolidin-2-one: The final step involves coupling the carbonylated intermediate with 2,4-dimethoxyphenylpyrrolidin-2-one under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a drug candidate.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 2,4-Dimethoxyphenylpyrrolidin-2-one
- 4-Chlorobenzaldehyde
Uniqueness
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27ClN2O5 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27ClN2O5/c1-31-19-7-8-20(21(14-19)32-2)27-15-16(13-22(27)28)23(29)26-11-9-24(30,10-12-26)17-3-5-18(25)6-4-17/h3-8,14,16,30H,9-13,15H2,1-2H3 |
InChI Key |
IXAUETGCSWFPFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.